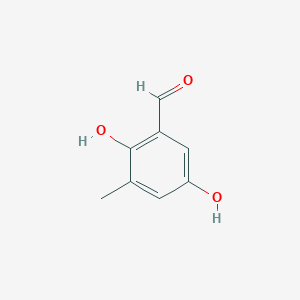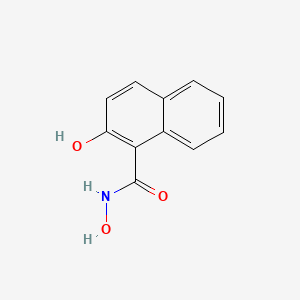
N,2-Dihydroxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dihydroxy-1-naphthamide is an organic compound belonging to the naphthamide family It is characterized by the presence of two hydroxyl groups and an amide group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dihydroxy-1-naphthamide typically involves the coupling of 6-hydroxy-1-naphthoic acid with aniline derivatives. The reaction is carried out in the presence of N,N-Diisopropylethylamine and propylphosphonic anhydride in tetrahydrofuran solvent at room temperature for 12 hours . This method yields the desired naphthamide derivatives efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,2-Dihydroxy-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated naphthamide derivatives.
Applications De Recherche Scientifique
N,2-Dihydroxy-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Industry: Utilized in the development of flotation collectors for rare earth minerals.
Mécanisme D'action
The mechanism of action of N,2-Dihydroxy-1-naphthamide involves its interaction with specific molecular targets. For instance, it acts as a competitive and reversible inhibitor of monoamine oxidase by binding to the enzyme’s active site . This inhibition prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,3-Dihydroxy-2-naphthamide: Another naphthamide derivative with similar structural features but different hydroxyl group positions.
Salicylhydroxamic Acid: A hydroxamic acid used in similar applications, such as flotation collectors.
Uniqueness
N,2-Dihydroxy-1-naphthamide is unique due to its specific hydroxyl group positioning, which influences its chemical reactivity and biological activity. This distinct structure allows it to interact differently with molecular targets compared to other naphthamide derivatives.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
N,2-dihydroxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C11H9NO3/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12-15/h1-6,13,15H,(H,12,14) |
Clé InChI |
MAPSHRDPYBIEPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


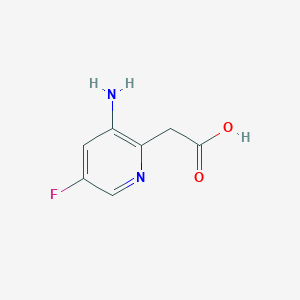
![6-[2-(4-Fluorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13137262.png)
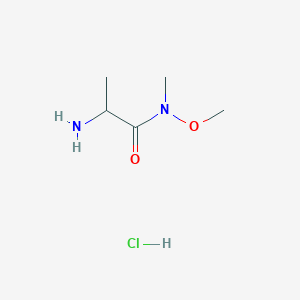
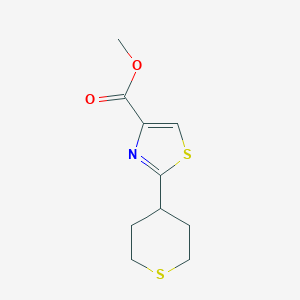
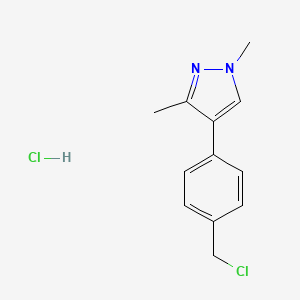




![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
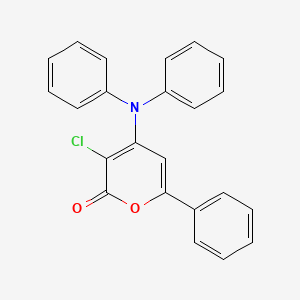
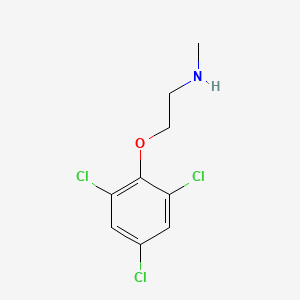
![ethyl 3-[(E)-(hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13137343.png)
